Doxofylline-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C11H14N4O4 |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i1D3,2D3 |
Clé InChI |
HWXIGFIVGWUZAO-WFGJKAKNSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis and Isotopic Labeling of Doxofylline-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Doxofylline-d6. This compound serves as a crucial internal standard for the quantitative analysis of Doxofylline in biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies.[1] The use of stable isotope-labeled internal standards like this compound is considered the gold standard in bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.[2][3]
Introduction to Doxofylline and its Deuterated Analog
Doxofylline is a methylxanthine derivative used as a bronchodilator for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][4] Unlike other xanthines, it exhibits a more favorable safety profile, primarily due to a lower affinity for adenosine (B11128) A1 and A2 receptors, which reduces the risk of adverse cardiovascular and central nervous system effects.[5][6]
This compound is a deuterated form of Doxofylline, where six hydrogen atoms have been replaced by deuterium (B1214612) atoms.[7] This isotopic labeling provides a mass shift that allows it to be distinguished from the unlabeled drug by a mass spectrometer, while maintaining nearly identical physicochemical properties.[2][8] This characteristic is essential for its role as an internal standard, as it co-elutes with the analyte and experiences similar effects during sample extraction and ionization, thereby correcting for variability and improving analytical accuracy.[2] The six deuterium atoms are located on the two N-methyl groups of the xanthine (B1682287) core.
Synthesis of this compound
The general synthetic strategy for this compound involves the N-alkylation of 1,3-dimethyl-d6-1H-purine-2,6(3H,7H)-dione (Theophylline-d6) with a suitable electrophile, such as 2-(bromomethyl)-1,3-dioxolane. This process is a nucleophilic substitution reaction.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Doxofylline-d6 for In Vivo Stable Isotope Labeling Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Doxofylline-d6 in in vivo stable isotope labeling studies. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols, data presentation, and the underlying scientific principles.
Introduction to Doxofylline (B1670904) and Stable Isotope Labeling
Doxofylline is a methylxanthine derivative used as a bronchodilator for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, which leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[2] Unlike other xanthines like theophylline, doxofylline exhibits a better safety profile due to its reduced affinity for adenosine A1 and A2 receptors.[3][4]
Stable isotope labeling is a powerful technique used in pharmacokinetic and metabolic research. By replacing certain atoms in a drug molecule with their heavier, non-radioactive isotopes (e.g., replacing hydrogen with deuterium), researchers can trace the drug's absorption, distribution, metabolism, and excretion (ADME) in vivo. This compound, a deuterated analog of Doxofylline, serves as a valuable tool in such studies, often utilized as an internal standard for quantitative bioanalysis due to its similar physicochemical properties to the parent drug.[1][5] The use of stable isotope-labeled compounds like this compound is considered the gold standard in LC-MS bioanalysis for its ability to provide high accuracy and precision.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioanalysis and pharmacokinetics of Doxofylline.
Table 1: Bioanalytical Method Parameters for Doxofylline Quantification using this compound
| Parameter | Value | Reference |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [1][6] |
| Internal Standard | This compound | [1][6] |
| Linear Range of Detection | 20.0 to 16,000 ng/mL | [7] |
| Intra-batch Precision | 1.3% to 9.0% | [7] |
| Inter-batch Precision | 2.2% to 7.0% | [7] |
| Intra-batch Accuracy | -8.0% to 2.5% | [7] |
| Inter-batch Accuracy | -5.8% to 0.8% | [7] |
| MRM Transition (Doxofylline) | m/z 267.0 → 181.0 | [6][7] |
| MRM Transition (this compound) | m/z 273.0 → 181.0 (Predicted) | [6] |
Table 2: Pharmacokinetic Properties of Doxofylline
| Parameter | Value | Condition | Reference |
| Elimination Half-Life | 1.83 ± 0.37 h | Single intravenous dose (100 mg) | [8][9] |
| Elimination Half-Life | 7.01 ± 0.80 h | Oral administration (400 mg twice daily for 5 days) | [8][9] |
| Elimination Half-Life (long-term) | 8-10 hours | Long-term treatment | [3] |
| Peak Serum Concentration (Cmax) | 15.21 ± 1.73 µg/ml | After oral administration | [8] |
| Time to Peak Concentration (Tmax) | 1.19 ± 0.19 hours | Oral administration (400 mg twice daily for 5 days) | [9] |
| Absolute Bioavailability | ~62.6% | Oral administration | [3] |
| Volume of Distribution | ~1 L/kg | Intravenous administration | [3] |
| Plasma Protein Binding | ~48% | at pH 7.4 | [3][9] |
| Metabolism | Extensively in the liver (~90%) | - | [3][10] |
| Excretion | <4% as unchanged drug in urine | Oral administration | [3][9] |
Experimental Protocols
Bioanalytical Method for Doxofylline Quantification in Human Plasma
This protocol outlines a validated UPLC-MS/MS method for the determination of doxofylline in human plasma using this compound as an internal standard.[7]
Materials and Reagents:
-
Doxofylline reference standard
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Drug-free human plasma
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxofylline and this compound in methanol to prepare individual primary stock solutions.[6]
-
Working Standard Solutions: Prepare serial dilutions of the Doxofylline stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.[6]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.[6]
-
Calibration Curve Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and QC samples at low, medium, and high concentrations.[6]
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[6]
-
Add 200 µL of the internal standard working solution in acetonitrile.[6]
-
Vortex the mixture for 1 minute to precipitate proteins.[6]
-
Centrifuge at 13,000 rpm for 10 minutes.[6]
-
Transfer the supernatant to a clean tube or a 96-well plate.[6]
-
Inject a portion of the supernatant into the LC-MS/MS system.[6]
LC-MS/MS Conditions:
-
Column: Kinetex-C18 (50 x 2.1 mm, 5 µm) or equivalent.[7][11]
-
Mobile Phase B: 90% Acetonitrile with 0.3% Formic Acid.[7][11]
-
Gradient Elution: A suitable gradient program should be developed to ensure adequate separation. A total runtime of 2.6 minutes has been reported.[7]
-
Ionization: Electrospray Ionization (ESI), Positive mode.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM).[6]
In Vivo Study Design for Pharmacokinetic Assessment
The following is a general workflow for an in vivo study to assess the pharmacokinetics of Doxofylline using this compound as a tracer. This approach can be adapted to investigate how deuteration affects the metabolic profile.
Signaling Pathways and Mechanisms of Action
Doxofylline exerts its therapeutic effects through multiple mechanisms, primarily centered around the inhibition of phosphodiesterase and its interaction with various receptors.
Doxofylline's Primary Mechanism of Action
The primary mechanism of action of Doxofylline involves the inhibition of phosphodiesterase (PDE), particularly PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This rise in cAMP activates protein kinase A (PKA), which in turn leads to the relaxation of airway smooth muscles, resulting in bronchodilation.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers [pubmed.ncbi.nlm.nih.gov]
- 8. Oral and intravenous pharmacokinetic profiles of doxofylline in patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mims.com [mims.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of Doxofylline-d6 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxofylline (B1670904) is a methylxanthine derivative utilized as a bronchodilator for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Accurate quantification of Doxofylline in biological matrices is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its high sensitivity and specificity.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) is a best practice in quantitative LC-MS/MS to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[3][4] Doxofylline-d6, a deuterated analog of Doxofylline, serves as an excellent internal standard because it shares identical physicochemical properties with the analyte, ensuring similar extraction recovery and ionization efficiency.[1][5] Its distinct mass allows for separate detection by the mass spectrometer, enabling reliable quantification.[1]
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of Doxofylline in human plasma by LC-MS/MS. While specific published data for this compound is limited, the methodologies presented are based on validated methods for the analogous Doxofylline-d4 internal standard and established principles of bioanalysis.[2][5]
Principle of an Internal Standard in LC-MS/MS
The core principle of using a stable isotope-labeled internal standard like this compound involves adding a known quantity of the IS to all samples, including calibration standards, quality control (QC) samples, and unknown study samples, at the beginning of the sample preparation process.[1] The analyte (Doxofylline) and the IS are co-extracted and analyzed simultaneously. Quantification is based on the ratio of the peak area of the analyte to the peak area of the IS. This ratio corrects for potential losses during sample processing and variations in instrument response.[4]
Experimental workflow for Doxofylline quantification.
Experimental Protocols
The following protocols are adapted from validated methods for Doxofylline analysis and are suitable for a pharmacokinetic study using this compound as the internal standard.[2][6][7]
Materials and Reagents
-
Doxofylline reference standard
-
This compound internal standard
-
HPLC or UPLC grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid, analytical grade
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
A UPLC system coupled with a triple quadrupole mass spectrometer is recommended.[6]
-
Analytical Column: C18 reverse-phase column (e.g., Kinetex EVO C18, 50 x 2.1 mm, 5 µm).[2][6]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxofylline and this compound in methanol to prepare individual primary stock solutions.[2][6]
-
Working Standard Solutions: Prepare serial dilutions of the Doxofylline primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.[6]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the same diluent.[2][6]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.[1]
-
Add 20 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.[1][2]
-
Add 300-400 µL of acetonitrile or methanol to precipitate plasma proteins.[1][2][7]
-
Transfer the supernatant to a clean tube or a 96-well plate.[1]
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100-200 µL of the mobile phase.[2][5][7]
-
Inject an aliquot (e.g., 3-5 µL) into the LC-MS/MS system.[1][2][7]
LC-MS/MS Conditions
| Parameter | Condition |
| Chromatographic Conditions | |
| Column | C18 reverse-phase column (e.g., Kinetex EVO C18, 50 x 2.1 mm, 5 µm)[6][8] |
| Mobile Phase A | 0.1% or 0.3% Formic acid in water[2][6] |
| Mobile Phase B | Acetonitrile with 0.1% or 0.3% Formic acid[2][6] |
| Flow Rate | 0.3 mL/min[2][7] |
| Column Temperature | 35-40°C[2][7] |
| Injection Volume | 3-5 µL[2][7] |
| Mass Spectrometric Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| MRM Transitions | Doxofylline: m/z 267.0 → 181.0[6][8]this compound: m/z 273.0 → 181.0 (Predicted)[6] |
| Ion Source Temperature | 500°C[6] |
| Ion Spray Voltage | 5500 V[6] |
Quantitative Data and Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[1] The following tables summarize key validation parameters from a validated UPLC-MS/MS method for Doxofylline using a deuterated internal standard (Doxofylline-d4), which are expected to be similar for a method using this compound.[8][9]
Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Doxofylline | 20.0 - 16,000 | > 0.99 |
| Data adapted from a study using Doxofylline-d4 as the internal standard.[8][9] |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) |
| LLOQ | 20.0 | 9.0 | -8.0 to 2.5 | 7.0 | -5.8 to 0.8 |
| Low QC | 60 | 1.3 | -8.0 to 2.5 | 2.2 | -5.8 to 0.8 |
| Medium QC | 800 | 2.5 | -8.0 to 2.5 | 3.5 | -5.8 to 0.8 |
| High QC | 12,000 | 1.8 | -8.0 to 2.5 | 2.8 | -5.8 to 0.8 |
| Data adapted from a study using Doxofylline-d4 as the internal standard.[2][8][9] |
Doxofylline Signaling Pathway
Doxofylline exerts its bronchodilatory effect primarily through the inhibition of the phosphodiesterase IV (PDE4) enzyme.[6] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn promotes the relaxation of bronchial smooth muscle. Unlike theophylline, Doxofylline has a lower affinity for adenosine A1 and A2 receptors, which is associated with a more favorable safety profile.[7][10]
Simplified signaling pathway of Doxofylline.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Doxofylline in biological matrices.[1] This methodology is ideally suited for pharmacokinetic, bioequivalence, and toxicokinetic studies, enabling researchers and drug development professionals to accurately characterize the absorption, distribution, metabolism, and excretion of Doxofylline. The protocols and data presented here serve as a comprehensive guide for the implementation of this analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajpaonline.com [ajpaonline.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of Doxofylline using Doxofylline-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxofylline (B1670904) is a methylxanthine derivative utilized as a bronchodilator for the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosing strategies to ensure therapeutic effectiveness and safety. The gold standard for the quantitative bioanalysis of drugs in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Doxofylline-d6, is integral to this methodology. This compound shares the same physicochemical properties as Doxofylline, which ensures analogous extraction recovery and ionization efficiency. However, its increased mass allows for distinct detection by the mass spectrometer. This internal standard effectively corrects for variations during sample preparation and analysis, leading to enhanced accuracy and precision of the analytical method.[2]
Principle of the Method
The fundamental principle of this analytical approach is the addition of a known quantity of the stable isotope-labeled internal standard (this compound) to all samples, including calibration standards, quality control samples, and the unknown study samples, at the initial stage of sample preparation. Both the analyte (Doxofylline) and the internal standard are extracted together and analyzed concurrently by LC-MS/MS. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio corrects for potential sample loss during processing and compensates for any fluctuations in the instrument's response.
Experimental Protocols
This section details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Doxofylline in human plasma, utilizing this compound as the internal standard.
Materials and Reagents
-
Doxofylline reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Sciex API 4000 or equivalent, equipped with an electrospray ionization (ESI) source.[1]
-
Analytical Column: A Kinetex-C18 column (EVO 100Å, 50 × 2.1 mm, 5 μm) or an equivalent reverse-phase column.[1][3]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxofylline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare working standard solutions of Doxofylline by performing serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions are used to create the calibration curve and QC samples.[1]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.[1]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.[1]
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 400 µL of methanol to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge the samples at 13,000 rpm for 10 minutes.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 200 µL of the mobile phase.[1]
-
Inject 3 µL of the reconstituted sample into the UPLC-MS/MS system.[1]
UPLC-MS/MS Analytical Conditions
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm)[3] |
| Mobile Phase A | 0.3% Formic acid in water[3] |
| Mobile Phase B | 90% Acetonitrile with 0.3% Formic acid[3] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Total Run Time | 2.6 minutes[3] |
Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Doxofylline) | m/z 267.0 → 181.0[2][3] |
| MRM Transition (this compound) | m/z 273.0 → 181.1 (Predicted)[2] |
| Ion Source Temperature | 500°C[2] |
| Ion Spray Voltage | 5500 V[2] |
Data Presentation: Method Validation and Pharmacokinetic Parameters
Table 1: Summary of Bioanalytical Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 20.0 to 16,000 ng/mL (r² > 0.99)[1][3] |
| Intra-batch Precision (%CV) | 1.3% to 9.0%[3] |
| Inter-batch Precision (%CV) | 2.2% to 7.0%[3] |
| Intra-batch Accuracy (%) | -8.0% to 2.5% deviation[3] |
| Inter-batch Accuracy (%) | -5.8% to 0.8% deviation[3] |
| Mean Recovery (Doxofylline) | 93.46% (from DBS)[4] |
| Mean Recovery (Internal Standard) | 98.0%[1] |
| Matrix Effect | Negligible, with a calculated matrix factor close to 1.0[1] |
Table 2: Pharmacokinetic Parameters of Doxofylline in Humans
| Parameter | Intravenous Administration (100 mg) | Oral Administration (400 mg) |
|---|---|---|
| Cmax (Maximum Plasma Concentration) | N/A | 15.21 ± 1.73 µg/mL[5][6] |
| Tmax (Time to Cmax) | N/A | 1.19 ± 0.19 hours |
| t½ (Elimination Half-life) | 1.83 ± 0.37 hours[5] | 7.01 ± 0.80 hours[5][6] |
| AUC₀-t (Area Under the Curve) | 31.06 ± 6.29 µg·h/mL | N/A |
| Vd (Volume of Distribution) | 26.53 ± 11.77 L | ~1 L/kg |
| CL (Clearance) | 23.64 ± 5.02 L/h | 555.2 ± 180.6 mL/min |
Mandatory Visualization
Caption: Experimental workflow for Doxofylline pharmacokinetic analysis.
Conclusion
The utilization of this compound as an internal standard in conjunction with a validated UPLC-MS/MS method offers a robust, sensitive, and specific approach for the quantification of Doxofylline in biological matrices. This methodology is highly suitable for pharmacokinetic, bioequivalence, and toxicokinetic studies, empowering researchers and drug development professionals to accurately characterize the absorption, distribution, metabolism, and excretion of Doxofylline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a validated LC-MS/MS method for determination of doxofylline on rat dried blood spots and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral and intravenous pharmacokinetic profiles of doxofylline in patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioanalytical Sample Preparation of Doxofylline using Doxofylline-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxofylline (B1670904) is a methylxanthine derivative utilized as a bronchodilator for the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Accurate and precise quantification of Doxofylline in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Doxofylline-d6, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound possesses nearly identical physicochemical properties to Doxofylline, ensuring similar behavior during sample extraction and ionization, which effectively compensates for variability and leads to highly reliable data.[1]
This document provides detailed application notes and protocols for the preparation of plasma samples for the analysis of Doxofylline using this compound as an internal standard. Three common sample preparation techniques are covered: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Principle of Isotope Dilution Mass Spectrometry
The core principle involves adding a known quantity of the stable isotope-labeled internal standard (this compound) to all samples, including calibration standards, quality control (QC) samples, and unknown study samples, at the beginning of the sample preparation process. The analyte (Doxofylline) and the internal standard are co-extracted and analyzed simultaneously by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio corrects for potential losses during sample processing and variations in instrument response, thereby ensuring high accuracy and precision.[2]
Experimental Protocols
Materials and Reagents
-
Doxofylline reference standard
-
This compound internal standard
-
HPLC or UPLC grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid, analytical grade
-
Ultrapure water
-
Drug-free human plasma
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Ethyl acetate
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Doxofylline and this compound and dissolve each in 10 mL of methanol to prepare individual stock solutions.[3]
-
Working Standard Solutions: Prepare a series of Doxofylline working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for calibration curve and QC samples.[3]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.[3]
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking appropriate amounts of the working standard solutions into drug-free human plasma. A typical calibration curve range for Doxofylline is 20.0 to 16,000 ng/mL.[4] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.[2]
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for sample cleanup.
Procedure:
-
Pipette 100 µL of human plasma (CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.[3]
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).[3]
-
Add 400 µL of methanol to precipitate the plasma proteins.[3]
-
Vortex the mixture vigorously for 1 minute.[3]
-
Transfer the supernatant to a clean tube.[3]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 200 µL of the mobile phase.[3]
-
Inject an aliquot (e.g., 3 µL) of the reconstituted sample into the UPLC-MS/MS system.[3]
Workflow for Protein Precipitation:
Caption: Workflow of the Protein Precipitation method.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to PPT by selectively isolating the analyte.
Procedure:
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 2 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry out.[2]
-
Sample Loading: Load the plasma sample (pre-treated if necessary, e.g., diluted with buffer) onto the conditioned cartridge at a slow, steady rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[2]
-
Elution: Elute the Doxofylline and this compound from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Workflow for Solid-Phase Extraction:
References
- 1. benchchem.com [benchchem.com]
- 2. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 3. benchchem.com [benchchem.com]
- 4. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Doxofylline and its Deuterated Internal Standard by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxofylline (B1670904) is a xanthine (B1682287) derivative utilized as a bronchodilator for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, which leads to bronchodilation.[2][3] Unlike other xanthines, doxofylline exhibits a lower affinity for adenosine (B11128) receptors, potentially contributing to a better safety profile.[4][5]
Accurate and robust quantification of doxofylline in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note presents a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of doxofylline in human plasma, employing Doxofylline-d6 as a stable isotope-labeled internal standard.
Quantitative Data Summary
The following tables summarize the key parameters for the UPLC-MS/MS analysis of Doxofylline and this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Analytical Column | Kinetex-C18, 50 x 2.1 mm, 5 µm |
| Mobile Phase A | 0.3% Formic Acid in Water[6] |
| Mobile Phase B | 90% Acetonitrile with 0.3% Formic Acid[6] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 3 µL[1] |
| Total Run Time | 2.6 minutes[7] |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.8 | 90 | 10 |
| 0.9 - 1.5 | 10 | 90 |
| 1.6 - 2.0 | 10 | 90 |
| 2.1 - 2.6 | 90 | 10 |
Table 3: Mass Spectrometer Settings
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer with ESI |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 4: MRM Transitions and Compound Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Doxofylline | 267.0 | 181.0[7] | 200 | 25 |
| This compound | ~273.14[8] | 181.1[8] | 200 | 25 |
Table 5: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20.0 to 16,000 ng/mL[7][9] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Intra-batch Precision (%CV) | 1.3% to 9.0%[7] |
| Inter-batch Precision (%CV) | 2.2% to 7.0%[7] |
| Intra-batch Accuracy (%) | -8.0% to 2.5%[7] |
| Inter-batch Accuracy (%) | -5.8% to 0.8%[7] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Doxofylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of doxofylline reference standard and dissolve it in 10 mL of methanol (B129727).[10]
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[10]
-
Doxofylline Working Solutions: Prepare a series of working solutions by serially diluting the doxofylline stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration curve and quality control (QC) samples.[1]
-
This compound Working Solution (Internal Standard, IS): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.[1][10]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.[6][10]
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube.[10]
-
Add 400 µL of methanol to precipitate the plasma proteins.[6]
-
Centrifuge the samples at 13,000-14,000 rpm for 10 minutes.[1][6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.[6][10]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1][6]
-
Reconstitute the dried residue in 200 µL of the mobile phase (initial conditions: 90% A, 10% B).[1]
-
Inject 3 µL of the reconstituted sample into the UPLC-MS/MS system.[1]
UPLC-MS/MS Analysis
-
Set up the UPLC-MS/MS system with the conditions specified in Tables 1, 2, and 3.
-
Acquire data using the MRM transitions detailed in Table 4.
-
Quantify doxofylline in the unknown samples by calculating the peak area ratio of doxofylline to this compound and comparing it against the calibration curve.
Visualizations
Caption: Mechanism of action of Doxofylline.
Caption: Experimental workflow for Doxofylline analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 3. Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Doxofylline and Doxofylline-d6 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxofylline (B1670904) is a xanthine (B1682287) derivative utilized as a bronchodilator for the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Accurate quantification of Doxofylline in biological matrices is essential for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies.[1] This document provides detailed application notes and protocols for the quantitative analysis of Doxofylline and its deuterated internal standard, Doxofylline-d6, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the Multiple Reaction Monitoring (MRM) transitions for Doxofylline and its deuterated internal standards, which are critical for their selective and sensitive detection by tandem mass spectrometry.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Doxofylline | 267.0 | 181.0 | [1][2][3][4][5] |
| Doxofylline-d4 | 271.2 | 181.1 | [1][3][4][5] |
| This compound | 273.1 | 181.1 | Predicted [2][5] |
Experimental Protocols
This section outlines a typical experimental protocol for the quantification of Doxofylline in human plasma using a validated UPLC-MS/MS method.
Materials and Reagents
-
Doxofylline reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced from a certified blood bank)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) with an electrospray ionization (ESI) source[1]
-
Analytical Column: Kinetex-C18 column (EVO 100Å, 50 × 2.1 mm, 5 μm) or equivalent[1][3]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxofylline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[1][2]
-
Working Standard Solutions: Prepare working standard solutions of Doxofylline by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve and QC samples.[1]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.[1][2]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.[1]
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).[2][5]
-
Add 400 µL of methanol to precipitate plasma proteins.[1][5]
-
Centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1][5]
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Inject 3 µL of the reconstituted sample into the UPLC-MS/MS system.[1]
UPLC-MS/MS Conditions
| Parameter | Value |
| Chromatographic Conditions | |
| UPLC Column | Kinetex-C18 (50 x 2.1 mm, 5 µm)[3][5] |
| Mobile Phase A | 0.3% Formic Acid in Water[2][3][5] |
| Mobile Phase B | 90% Acetonitrile with 0.3% Formic Acid[2][3][5] |
| Flow Rate | 0.4 mL/min[2][5] |
| Run Time | Approximately 2.6 minutes[2][3][6] |
| Mass Spectrometry Conditions | |
| Ionization Mode | ESI Positive[1][5] |
| Ion Source Temperature | 550°C[1] |
| Collision Gas (CAD) | 8.00[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][3][4][5] |
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the quantification of Doxofylline in a biological matrix.
Doxofylline Signaling Pathway
Doxofylline primarily exerts its therapeutic effects through the inhibition of phosphodiesterase (PDE) enzymes, leading to bronchodilation and anti-inflammatory actions.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. What is the mechanism of Doxofylline? [synapse.patsnap.com]
Development of a Bioanalytical Method for Doxofylline Quantification Using Doxofylline-d6 as an Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxofylline is a methylxanthine derivative utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate quantification of Doxofylline in biological matrices is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies to ensure its efficacy and safety. This document provides a detailed protocol for the development and validation of a robust and sensitive bioanalytical method for the determination of Doxofylline in human plasma using a stable isotope-labeled internal standard, Doxofylline-d6, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a deuterated internal standard like this compound is crucial for correcting potential variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1]
Experimental Protocols
Materials and Reagents
-
Doxofylline reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
UPLC System: A system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 5 µm).[2]
Preparation of Standard Solutions
-
Doxofylline Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Doxofylline reference standard and dissolve it in 10 mL of methanol.[1]
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions of Doxofylline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to prepare calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.[1]
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting Doxofylline from human plasma.[3]
-
Aliquot 100 µL of human plasma (calibration standard, quality control sample, or study sample) into a 1.5 mL microcentrifuge tube.[1]
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and briefly vortex.[1]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.[1]
UPLC-MS/MS Conditions
The following are representative chromatographic and mass spectrometric conditions. Optimization may be required based on the specific instrumentation used.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase, 50 x 2.1 mm, 5 µm[2] |
| Mobile Phase A | 0.3% Formic Acid in Water[2] |
| Mobile Phase B | 90% Acetonitrile with 0.3% Formic Acid[2] |
| Flow Rate | 0.4 mL/min[4] |
| Gradient | 0-0.5 min: 10% B0.5-1.5 min: Linear gradient to 90% B1.5-2.0 min: Hold at 90% B2.0-2.1 min: Linear gradient to 10% B2.1-2.6 min: Hold at 10% B[2] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transitions | Doxofylline: 267.0 → 181.0this compound (Predicted): 273.1 → 181.1[4] |
Data Presentation: Method Validation Summary
A full validation of the bioanalytical method should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria and representative data for key validation parameters.
Table 3: Summary of Bioanalytical Method Validation Parameters
| Validation Parameter | Concentration Levels | Acceptance Criteria | Representative Data |
| Linearity | 20.0 to 16,000 ng/mL | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 |
| Intra-batch Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤ 15% (≤ 20% for LLOQ) | 1.3% to 9.0%[5] |
| Intra-batch Accuracy (%) | LLOQ, LQC, MQC, HQC | Within ±15% (±20% for LLOQ) | -8.0% to 2.5%[5] |
| Inter-batch Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤ 15% (≤ 20% for LLOQ) | 2.2% to 7.0%[5] |
| Inter-batch Accuracy (%) | LLOQ, LQC, MQC, HQC | Within ±15% (±20% for LLOQ) | -5.8% to 0.8%[5] |
| Recovery (%) | LQC, MQC, HQC | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | LQC, HQC | CV of IS-normalized matrix factor ≤ 15% | Pass |
| Stability | LQC, HQC | % Change within ±15% | Stable under tested conditions |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Mandatory Visualization
Doxofylline Mechanism of Action: Signaling Pathway
Doxofylline exerts its bronchodilatory effect primarily through the inhibition of the phosphodiesterase (PDE) enzyme, with a selectivity for the PDE4 isoenzyme.[2] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). This cascade of events results in the relaxation of bronchial smooth muscle, leading to bronchodilation.
Caption: Doxofylline's mechanism of action leading to bronchodilation.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Doxofylline in plasma samples.
Caption: Bioanalytical workflow for Doxofylline quantification.
References
- 1. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 3. Doxofylline: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Doxofylline-d6 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Doxofylline-d6 as an internal standard in bioequivalence studies of Doxofylline (B1670904). The protocols detailed below are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the industry standard for the quantitative analysis of drugs in biological matrices.
Introduction
Doxofylline is a methylxanthine derivative used as a bronchodilator for treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] To ensure the therapeutic equivalence of a generic Doxofylline product to a reference product, regulatory agencies require bioequivalence studies. These studies are crucial for demonstrating that the generic drug exhibits a similar rate and extent of absorption as the innovator drug.[2]
A key component of these studies is the accurate quantification of Doxofylline in biological samples, typically human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving high accuracy and precision in LC-MS/MS analysis. This compound compensates for variability during sample preparation and analysis, ensuring reliable results.[3]
Principle of Bioanalytical Method
The quantification of Doxofylline in plasma samples using this compound as an internal standard (IS) relies on the principle of isotope dilution mass spectrometry. The analytical method involves protein precipitation to extract both Doxofylline and this compound from the plasma matrix. The extracted analytes are then separated using ultra-performance liquid chromatography (UPLC) and detected by a tandem mass spectrometer (MS/MS).[3][4] Quantification is achieved by comparing the peak area ratio of the analyte (Doxofylline) to the internal standard (this compound).[3]
Experimental Protocols
The following protocols are adapted from validated UPLC-MS/MS methods for the analysis of Doxofylline in human plasma.[1][3][4]
3.1. Materials and Reagents
-
Doxofylline reference standard
-
This compound internal standard
-
Acetonitrile (HPLC or UPLC grade)
-
Methanol (B129727) (HPLC or UPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Ultrapure water
-
Drug-free human plasma
3.2. Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent system equipped with a binary solvent delivery system, autosampler, and column oven.[4][5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) with an electrospray ionization (ESI) source.[4]
-
Analytical Column: C18 reverse-phase column (e.g., Kinetex EVO C18, 50 x 2.1 mm, 5 µm).[3][6]
3.3. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxofylline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[1][4]
-
Working Standard Solutions: Prepare working standard solutions of Doxofylline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions are used to prepare calibration curve standards and quality control samples.[4]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.[1][4]
3.4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standard, quality control, or study sample) into a microcentrifuge tube.[4][7]
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).[1]
-
Add 400 µL of methanol to precipitate plasma proteins.[4]
-
Vortex the mixture for 1 minute.[4]
-
Transfer the supernatant to a clean tube.[4]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4][5]
-
Reconstitute the residue in 200 µL of the mobile phase.[4]
-
Inject an aliquot (e.g., 3-5 µL) of the reconstituted sample into the UPLC-MS/MS system.[4][5]
3.5. UPLC-MS/MS Conditions
The following tables summarize the typical chromatographic and mass spectrometric conditions for the analysis of Doxofylline.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Kinetex EVO C18 (50 x 2.1 mm, 5 µm)[3][6] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid[3] |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 3-5 µL[4][5] |
| Run Time | Approximately 3 minutes[8] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | Doxofylline: m/z 267.0 → 181.0[3] this compound: m/z 273.0 → 181.0 (Predicted)[3] |
| Ion Source Temperature | 500 °C[3] |
| Ion Spray Voltage | 5500 V[3] |
| Curtain Gas | 35 psi[3] |
| Collision Gas | 8 psi[3] |
| Nebulizer Gas (GS1) | 50 psi[3] |
| Heater Gas (GS2) | 50 psi[3] |
3.6. Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Typical Results |
|---|---|
| Linearity Range | 20.0 to 16,000 ng/mL[4][6] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Intra-batch Precision (%CV) | < 9.0%[6] |
| Inter-batch Precision (%CV) | < 7.0%[6] |
| Intra-batch Accuracy (%) | -8.0% to 2.5% deviation[6] |
| Inter-batch Accuracy (%) | -5.8% to 0.8% deviation[6] |
| Lower Limit of Quantification (LLOQ) | 1.00 - 20.0 ng/mL[4][6][8] |
Bioequivalence Study Design
A typical bioequivalence study for Doxofylline is a single-dose, open-label, randomized, two-period, crossover study in healthy volunteers under fasting conditions.[9]
4.1. Key Study Parameters
-
Study Population: Healthy adult male and female subjects.
-
Study Design: Single-dose, two-period, two-sequence, crossover design.[9]
-
Treatments:
-
Test Product: Generic Doxofylline tablet.
-
Reference Product: Innovator Doxofylline tablet.
-
-
Washout Period: A sufficient washout period between the two treatment periods (e.g., at least 48 hours).[9]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to characterize the pharmacokinetic profile.
-
Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve).
-
Acceptance Criteria: The 90% confidence interval for the ratio of the geometric means (Test/Reference) of Cmax and AUC must be within the range of 80.00% to 125.00%.[10]
Visualizations
Experimental Workflow for Bioequivalence Study
References
- 1. benchchem.com [benchchem.com]
- 2. asean.org [asean.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 8. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Guidance Document - Comparative Bioavailability Standards: Formulations Used for Systemic Effects - Canada.ca [canada.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in Doxofylline LC-MS Method
Welcome to the technical support center for troubleshooting ion suppression in your Doxofylline (B1670904) Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to help identify, quantify, and mitigate matrix effects that can compromise the accuracy and sensitivity of your results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my Doxofylline analysis?
A1: Ion suppression is a type of matrix effect where molecules co-eluting with Doxofylline from the LC column interfere with its ionization in the mass spectrometer's ion source.[1][2] This interference reduces the number of Doxofylline ions that reach the detector, leading to a lower signal intensity. This can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][4]
Q2: What are the common causes of ion suppression in a Doxofylline LC-MS method?
A2: Ion suppression can stem from various sources, broadly categorized as endogenous and exogenous.[4][5]
-
Endogenous matrix components: These are substances originating from the biological sample itself, such as salts, proteins, lipids (especially phospholipids), and other small molecules.[1]
-
Exogenous substances: These are introduced during sample collection or preparation. Examples include anticoagulants (e.g., heparin), dosing vehicles, plasticizers from lab consumables, and mobile phase additives like trifluoroacetic acid (TFA).[5][6]
-
High analyte concentration: At high concentrations, Doxofylline can cause self-suppression.[4]
-
Co-eluting metabolites: Metabolites of Doxofylline that have similar chemical properties may elute at or near the same time.[4]
Q3: My Doxofylline peak looks good chromatographically. Can ion suppression still be an issue?
A3: Yes. Even with a sharp, symmetrical peak, co-eluting interferences that are not visible in the chromatogram can still suppress the Doxofylline signal.[2] Tandem mass spectrometry (LC-MS/MS) is highly selective, but it is still susceptible to ion suppression.[7]
Q4: How can I determine if my Doxofylline analysis is affected by ion suppression?
A4: There are two primary experimental methods to assess ion suppression:
-
Post-Column Infusion (PCI): A qualitative technique to identify regions in the chromatogram where ion suppression occurs.[4][7]
-
Post-Extraction Spike Analysis: A quantitative method to determine the extent of ion suppression or enhancement, often referred to as the matrix factor.[5][8]
Q5: What is a stable isotope-labeled (SIL) internal standard, and can it help with ion suppression for Doxofylline?
A5: A stable isotope-labeled internal standard is a version of the analyte (e.g., Doxofylline-d4, Doxofylline-d6) where some atoms have been replaced with their heavier isotopes.[9] Using a SIL-IS is the most effective way to compensate for ion suppression.[1][4] The SIL-IS co-elutes with Doxofylline and experiences the same degree of suppression. Since you quantify using the ratio of the analyte to the IS, the suppressive effects are normalized, leading to more accurate and precise results.[9]
Troubleshooting Guide
If you suspect ion suppression is affecting your Doxofylline assay, follow this systematic troubleshooting workflow.
Caption: A logical workflow for troubleshooting ion suppression.
Experimental Protocols
Protocol 1: Qualitative Assessment of Ion Suppression by Post-Column Infusion (PCI)
This method helps visualize at which retention times matrix components cause suppression.
-
Setup:
-
Prepare a solution of Doxofylline in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream.
-
Connect the syringe pump via a T-fitting placed between the analytical column and the MS ion source.
-
-
Procedure:
-
Equilibrate the system by infusing the Doxofylline solution until a stable baseline signal is observed in your data acquisition software.
-
Inject a blank matrix sample that has undergone your standard sample preparation procedure.
-
Monitor the Doxofylline MRM transition.
-
-
Analysis:
-
Any significant drop in the baseline signal indicates a region of ion suppression.[7]
-
Compare the retention time of the suppression zone(s) with the retention time of Doxofylline from a standard injection. If they overlap, your analysis is likely affected.
-
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This experiment quantifies the degree of ion suppression or enhancement by calculating the Matrix Factor (MF).[5]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of Doxofylline into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least 6 different lots of blank biological matrix (e.g., plasma). Spike the same amount of Doxofylline into the extracted matrix after the final extraction step.
-
Set C (Pre-Spiked Matrix): Spike the same amount of Doxofylline into the blank matrix before the extraction process begins. (This set is for determining recovery, not the matrix effect itself).
-
-
Analysis:
-
Inject and analyze all samples.
-
Calculate the peak areas for Doxofylline in each set.
-
-
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Interpretation of MF:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
-
Recovery (RE): RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)
-
Data Presentation: Strategies to Minimize Ion Suppression
If ion suppression is confirmed, the following strategies can be employed. The goal is to achieve a Matrix Factor as close to 1 as possible, with a coefficient of variation (%CV) of less than 15%.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Expected Impact on Ion Suppression | Typical Application for Doxofylline |
| Protein Precipitation (PPT) | A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.[10] | Moderate. Removes proteins, but many other matrix components like phospholipids (B1166683) and salts remain, which can cause significant ion suppression.[3] | Commonly used for Doxofylline in human plasma.[11][12] |
| Liquid-Liquid Extraction (LLE) | Separates Doxofylline from the aqueous matrix into an immiscible organic solvent based on its solubility. | Good. Generally provides a cleaner extract than PPT, reducing ion suppression.[3] | A viable but less common alternative for Doxofylline. |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively adsorb Doxofylline and wash away interfering matrix components.[1] | Excellent. Offers the most effective removal of interfering compounds, significantly minimizing ion suppression. | Recommended when PPT results in unacceptable matrix effects. |
Table 2: Chromatographic Optimization Strategies
| Strategy | Action | Rationale |
| Modify Gradient Profile | A shallower gradient can increase the separation between Doxofylline and interfering peaks.[3] | Increases chromatographic resolution. |
| Change Mobile Phase | Switch the organic solvent (e.g., from acetonitrile to methanol) or adjust additives.[3] | Alters selectivity, potentially moving Doxofylline away from suppression zones. |
| Use a Different Column | If using a standard C18 column, consider a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl).[4] | Provides a different elution order for the analyte and interferences. |
| Reduce Flow Rate | Lowering the flow rate to the nanoliter-per-minute range can reduce signal suppression.[3] | Generates smaller, more highly charged droplets that are more tolerant of nonvolatile salts. |
Visualization of Key Concepts
Caption: The mechanism of ion suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Doxofylline-d6 Internal Standard Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Doxofylline-d6 concentration as an internal standard in bioanalytical methods.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the optimization and use of this compound as an internal standard.
| Issue | Potential Cause | Recommended Action |
| High Variability in Internal Standard (IS) Peak Area | Inconsistent sample preparation (e.g., pipetting errors, incomplete protein precipitation).[1] | Ensure consistent and precise pipetting techniques. Optimize the protein precipitation step by vortexing thoroughly and ensuring complete protein crashing before centrifugation.[2][3] |
| Instability of this compound in the sample or reconstitution solvent. | Verify the stability of this compound under your experimental conditions (e.g., temperature, pH, light exposure).[4] | |
| Matrix effects leading to ion suppression or enhancement.[5][6] | Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. If significant, optimize chromatographic separation to separate this compound from interfering matrix components. | |
| Poor Peak Shape of Internal Standard | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate to ensure a sharp, symmetrical peak for this compound.[2] |
| Column degradation or contamination. | Use a guard column and ensure proper sample clean-up. If the issue persists, replace the analytical column. | |
| IS Concentration Too High or Too Low | Inaccurate preparation of stock or working solutions. | Double-check all calculations and ensure accurate weighing and dilutions when preparing this compound solutions.[2][3] |
| Signal saturation at the detector (too high). | Dilute the IS working solution and re-inject. The response should be within the linear range of the detector. | |
| Poor signal-to-noise ratio (too low). | Increase the concentration of the IS working solution to ensure a robust and reproducible signal.[5] | |
| Analyte to IS Response Ratio is Inconsistent | The internal standard is not effectively compensating for variability.[1] | Ensure that the analyte and IS are added to the sample at the same time before any extraction steps.[1] If using a structural analog, consider switching to a stable isotope-labeled IS like this compound for better tracking.[7][8] |
| Crosstalk between analyte and IS mass transitions. | Check for isotopic contributions from the analyte to the IS signal, especially at high analyte concentrations. A mass shift of at least 3 amu, as with this compound, generally minimizes this.[7] |
Frequently Asked Questions (FAQs)
1. Why should I use this compound as an internal standard for Doxofylline analysis?
Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[7][8] They have nearly identical physicochemical properties to the analyte (Doxofylline), which means they behave similarly during sample preparation, chromatography, and ionization.[7] This co-elution and co-ionization effectively compensates for variability, leading to higher accuracy and precision in your results.[7]
2. What is a good starting concentration for my this compound working solution?
A common starting concentration for a this compound working solution is 100 ng/mL.[2][3] However, this should be optimized for your specific assay and instrumentation.
3. How do I determine the optimal concentration of this compound for my assay?
The optimal concentration should provide a stable and reproducible signal without saturating the detector or interfering with the analyte's measurement. A systematic approach involves:
-
Preparing a series of working solutions: Prepare several concentrations of this compound (e.g., 25, 50, 100, 200, 500 ng/mL).
-
Analyzing in the presence and absence of the analyte: Spike these solutions into blank matrix samples both with and without the analyte at a mid-range concentration.
-
Evaluating the response: The ideal concentration will yield a consistent and robust peak area across all samples, with a signal-to-noise ratio of at least 20:1, and will not show signs of detector saturation.
4. What are the key validation parameters to assess after optimizing the internal standard concentration?
Once you have selected an optimal this compound concentration, you should proceed with method validation according to regulatory guidelines (e.g., FDA or EMA).[2] Key parameters include:
-
Linearity
-
Accuracy and Precision
-
Selectivity and Specificity
-
Matrix Effect
-
Recovery
-
Stability
5. Can I use other compounds as an internal standard for Doxofylline?
While other compounds like Imipramine, Metronidazole, and Caffeine have been used as internal standards for Doxofylline analysis, they are structurally different.[8][9] This means they may not behave identically to Doxofylline during sample processing and analysis, potentially leading to less accurate results. Stable isotope-labeled standards like this compound are highly recommended for robust and reliable bioanalytical methods.[8]
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol (B129727) to achieve a final concentration of 1 mg/mL.[2][3]
-
Working Internal Standard Solution (e.g., 100 ng/mL): Serially dilute the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water or acetonitrile) to reach the desired final concentration for spiking into samples.[2][3]
Protocol for Sample Preparation (Protein Precipitation)
-
Pipette a known volume of your sample (e.g., 50 µL of plasma) into a microcentrifuge tube.[2]
-
Add a fixed volume of the internal standard working solution (e.g., 200 µL of 100 ng/mL this compound in acetonitrile).[2]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[2][3]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[2][3]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[2]
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Doxofylline-d6 in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Doxofylline-d6 in urine samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for this compound | - Inappropriate column chemistry or pH of the mobile phase.- Column degradation or contamination.- Presence of interfering substances in the urine matrix. | - Optimize the mobile phase composition and pH. A slightly acidic pH (3-4) often improves peak shape for xanthine (B1682287) derivatives.[1]- Use a guard column to protect the analytical column.- Employ a robust sample preparation method such as solid-phase extraction (SPE) to remove interfering matrix components. |
| High Variability in this compound Signal | - Inconsistent sample preparation (e.g., extraction recovery).[2]- Matrix effects (ion suppression or enhancement).[3]- Instability of the analyte in the urine matrix. | - Ensure thorough mixing and consistent execution of the sample preparation protocol.[2]- Evaluate and minimize matrix effects by optimizing sample dilution or using a more effective extraction technique.- Investigate the stability of this compound in urine under different storage conditions (e.g., freeze-thaw cycles, benchtop stability). |
| Low Signal Intensity or Poor Sensitivity | - Suboptimal mass spectrometry (MS) parameters.- Low concentration of this compound in the urine sample.- Inefficient ionization of the analyte. | - Optimize MS parameters, including collision energy and ion source settings.- Consider a concentration step in the sample preparation protocol.- Adjust the mobile phase to include additives that enhance ionization, such as formic acid or ammonium (B1175870) acetate (B1210297). |
| Interference from Doxofylline (B1670904) Metabolites | - Co-elution of this compound with its metabolites. | - Optimize the chromatographic separation to resolve this compound from its metabolites. This may involve adjusting the gradient, flow rate, or changing the stationary phase. |
| Inconsistent Internal Standard (IS) Response | - Degradation of the internal standard.- Errors in the addition of the internal standard.- The internal standard is not co-eluting with the analyte. | - Verify the stability of the this compound stock and working solutions.- Use a calibrated pipette and ensure consistent addition of the IS to all samples, standards, and quality controls.- Ensure that the chromatographic method results in the co-elution of Doxofylline and this compound to effectively compensate for matrix effects. |
Frequently Asked Questions (FAQs)
1. Why is the quantification of Doxofylline in urine challenging?
The primary challenge lies in the low concentration of unchanged Doxofylline excreted in urine. Less than 4% of an orally administered dose is excreted unchanged, as the majority of the drug is metabolized in the liver.[2][4][5] This necessitates a highly sensitive analytical method for accurate quantification.
2. What is the role of this compound in the analysis?
This compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Doxofylline but has a higher mass due to the deuterium (B1214612) atoms. Its use is crucial for accurate quantification as it helps to correct for variability during sample preparation, chromatography, and ionization in the mass spectrometer.[2]
3. What are the major metabolites of Doxofylline found in urine?
The main metabolite of Doxofylline is hydroxyethyltheophylline.[4][6] Other minor metabolites may also be present. It is important to ensure that the analytical method can distinguish between Doxofylline and its metabolites to avoid overestimation.
4. What are the recommended sample preparation techniques for urine samples?
Commonly used techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient to remove all interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be used to concentrate the analyte, which is advantageous given the low expected concentrations of Doxofylline in urine.
5. What are the typical LC-MS/MS parameters for Doxofylline analysis?
Based on published methods, the following parameters are a good starting point:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid or ammonium acetate is typical.[7][8]
-
Ionization: Electrospray ionization (ESI) in positive mode is generally preferred.
-
Mass Transitions: The specific mass transitions for Doxofylline and this compound need to be optimized on the specific mass spectrometer being used. For Doxofylline, a common transition is m/z 267.0 -> 181.0.[9]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 1 mL of urine sample, add the this compound internal standard. Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | Doxofylline: m/z 267.0 → 181.0this compound: To be determined based on the specific labeled position. |
Visualizations
Metabolic Pathway of Doxofylline
Caption: Major metabolic pathway of Doxofylline.
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification in urine.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. simbecorion.com [simbecorion.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a validated LC-MS/MS method for determination of doxofylline on rat dried blood spots and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Doxofylline Extraction from Tissues with Doxofylline-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and quantification of Doxofylline from tissue samples using Doxofylline-d6 as an internal standard.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow, from sample preparation to data analysis.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low Recovery of Doxofylline and/or this compound | Inefficient tissue homogenization. | Ensure the tissue is thoroughly homogenized. Use a bead beater or ultrasonic homogenizer for optimal cell lysis. The chosen homogenization buffer should be compatible with the subsequent extraction method. |
| Incomplete protein precipitation. | If using protein precipitation, ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to tissue homogenate is used. Vortex thoroughly and allow sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein removal. | |
| Suboptimal pH during extraction. | The pH of the extraction solvent can significantly impact the recovery of Doxofylline. Experiment with adjusting the pH to optimize the extraction efficiency. | |
| Inefficient solid-phase extraction (SPE) elution. | The elution solvent in an SPE protocol may not be strong enough to desorb Doxofylline and its internal standard from the sorbent. Test different elution solvents with varying polarities and pH. | |
| High Variability in Results (Poor Precision) | Inconsistent homogenization. | Standardize the homogenization procedure, including the duration, intensity, and sample-to-buffer ratio, for all samples. |
| Matrix effects. | Tissues are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. Refine the sample cleanup procedure by incorporating a liquid-liquid extraction (LLE) or SPE step after initial protein precipitation. Diluting the final extract can also mitigate matrix effects, provided the analyte concentration remains within the linear range of the assay. | |
| Inconsistent addition of internal standard. | Ensure that the this compound internal standard is added to the samples at the earliest stage of sample preparation (i.e., before homogenization) to account for variability in extraction efficiency. | |
| High Background or Interfering Peaks in Chromatogram | Insufficient sample cleanup. | The presence of endogenous lipids and other matrix components can lead to interfering peaks. Incorporate a lipid removal step, such as a phospholipid removal plate or a liquid-liquid extraction with a non-polar solvent like hexane, prior to LC-MS/MS analysis. |
| Contamination from homogenization equipment. | Thoroughly clean all homogenization equipment between samples to prevent cross-contamination. | |
| This compound Signal is Unstable or Absent | Degradation of the internal standard. | Assess the stability of this compound in the tissue homogenate and under the extraction conditions. Prepare fresh working solutions of the internal standard regularly. |
| Isotopic exchange. | While less common with D6 labeling, ensure that the analytical conditions do not promote the exchange of deuterium (B1214612) atoms. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for tissue analysis?
A stable isotope-labeled (SIL) internal standard like this compound is the gold standard for quantitative mass spectrometry. It has nearly identical physicochemical properties to Doxofylline, meaning it behaves similarly during sample homogenization, extraction, and chromatographic separation. This co-elution and co-ionization behavior effectively compensates for variations in sample preparation and matrix effects, leading to more accurate and precise quantification. The mass difference of +6 amu also minimizes the risk of isotopic crosstalk from the unlabeled analyte.
Q2: What is the best method for homogenizing lung tissue for Doxofylline extraction?
Mechanical homogenization using a bead beater or an ultrasonic homogenizer is highly effective for disrupting the fibrous nature of lung tissue. It is crucial to perform homogenization in a chilled environment (e.g., on ice) to prevent potential degradation of Doxofylline. The choice of homogenization buffer should be optimized, but a simple phosphate-buffered saline (PBS) is often a good starting point.
Q3: Which extraction method—protein precipitation, liquid-liquid extraction, or solid-phase extraction—is best for Doxofylline in tissues?
The optimal extraction method depends on the specific tissue type and the required sensitivity of the assay.
-
Protein Precipitation (PPT): This is the simplest and fastest method, often using acetonitrile or methanol (B129727). While effective at removing the bulk of proteins, it may not sufficiently remove other matrix components like phospholipids, which can lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent. This can effectively remove more polar and non-polar interferences.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup and can be used to concentrate the analyte, thereby increasing the sensitivity of the assay. It is particularly useful for complex matrices like liver or adipose tissue.
A combination of methods, such as PPT followed by SPE, often yields the cleanest extracts and the most reliable results.
Q4: How can I assess and minimize matrix effects when analyzing Doxofylline in tissue extracts?
Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components, are a common challenge in tissue bioanalysis.
-
Assessment: To evaluate matrix effects, compare the peak area of Doxofylline in a post-extraction spiked blank tissue matrix with the peak area of Doxofylline in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
-
Minimization: Employing a more rigorous cleanup method like SPE is highly effective. Optimizing the chromatographic separation to resolve Doxofylline from interfering peaks is also crucial. Diluting the sample can also reduce matrix effects, but this may compromise the limit of quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup.
Q5: What are the expected recovery rates for Doxofylline from tissue samples?
Recovery can vary depending on the tissue type and the extraction method used. While specific data for Doxofylline in various tissues is limited, based on studies of similar compounds, one can expect the following trends:
| Extraction Method | Typical Recovery Range | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 70-90% | Fast, simple, inexpensive. | High potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | 80-95% | Good sample cleanup, removes many interferences. | Can be labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | >90% | Excellent cleanup, can concentrate the sample. | More complex method development, higher cost. |
Experimental Protocols
Recommended Starting Protocol for Doxofylline Extraction from Lung Tissue
This protocol provides a general framework. Optimization may be required for different tissue types and specific laboratory instrumentation.
1. Materials and Reagents:
-
Doxofylline reference standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blank tissue of the same type for matrix-matched calibrators and quality control (QC) samples.
2. Sample Preparation and Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 400 µL of ice-cold PBS.
-
Spike with the appropriate volume of this compound working solution.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.
-
Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.
3. Extraction (Protein Precipitation followed by SPE):
-
To 100 µL of the supernatant from the tissue homogenate, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform Solid-Phase Extraction (SPE) on the supernatant using a suitable C18 cartridge.
-
Conditioning: 1 mL methanol followed by 1 mL water.
-
Loading: Load the supernatant.
-
Washing: 1 mL of 5% methanol in water.
-
Elution: 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. UPLC-MS/MS Conditions (Starting Point):
-
Column: C18 column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (example): Doxofylline: m/z 267.1 → 181.1; this compound: m/z 273.1 → 181.1 (Note: These transitions should be optimized on your specific instrument).
Visualization of Workflows and Pathways
Caption: Experimental workflow for Doxofylline extraction from tissue.
Caption: Simplified metabolic pathway of Doxofylline.
Validation & Comparative
A Comparative Guide to the Analytical Quantification of Doxofylline: LC-MS/MS, HPLC, and UV-Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Doxofylline (B1670904): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a deuterated internal standard, High-Performance Liquid Chromatography (HPLC) with UV detection, and UV-Spectrophotometry. The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, from pharmacokinetic studies to routine quality control.
Method Performance Comparison
The choice of an analytical method is often a balance between sensitivity, specificity, and practicality. The following table summarizes the key performance parameters of the three methods for Doxofylline analysis.
| Parameter | LC-MS/MS (with Doxofylline-d4 IS) | HPLC-UV | UV-Spectrophotometry |
| Linearity Range | 1.00 - 16,000 ng/mL[1][2] | 0.165 - 80 µg/mL[3][4] | 0.20 - 50 µg/mL[3][4] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[1] | 0.1 µg/mL[4] | 2.9161 µg/mL[4] |
| Intra-day Precision (%RSD) | < 9.0%[2] | < 2.0%[3] | < 2.0%[5] |
| Inter-day Precision (%RSD) | < 7.0%[2] | < 2.0%[4] | < 2.0%[5] |
| Accuracy (% Recovery) | 94.2 - 100.8%[2] | 98.2 - 101.4%[6] | 99.10 - 101.11%[5] |
| Specificity | High (Mass-based detection) | Moderate (Retention time-based) | Low (Absorbance-based) |
| Run Time | ~3 minutes[1] | ~7 - 13 minutes[3][7] | N/A |
Detailed Experimental Protocols
LC-MS/MS Method with Doxofylline-d4 Internal Standard
This method offers the highest sensitivity and specificity, making it ideal for bioanalytical applications such as pharmacokinetic studies where low concentrations of the drug in complex matrices like plasma or serum need to be accurately measured.
Instrumentation:
-
Liquid Chromatograph: UPLC System (e.g., Waters ACQUITY UPLC)[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source (e.g., API-3000)[1][8]
-
Analytical Column: C18 column (e.g., Amazon C18, 50 x 2.1 mm, 5 µm)[1][8]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)[1][8]
-
Formic acid[1]
-
Doxofylline reference standard[8]
-
Doxofylline-d4 (Internal Standard)[8]
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 300 µL of human serum, add the internal standard (Doxofylline-d4).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge to separate the supernatant[1].
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of formic acid (pH 2.5) and acetonitrile (10:90, v/v)[1].
-
Flow Rate: As appropriate for the column dimensions.
-
Column Temperature: Ambient.
-
Injection Volume: Appropriate for the system.
-
-
Mass Spectrometric Conditions:
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and widely used method for the quantification of Doxofylline in pharmaceutical dosage forms. It offers a good balance of performance and cost-effectiveness for quality control purposes.
Instrumentation:
-
HPLC System: With a UV detector.
-
Analytical Column: C18 column (e.g., Hypersil ODS C18, 250 x 4.6 mm, 5 µm)[3].
Reagents:
-
Acetonitrile (HPLC grade)[3]
-
Buffer (e.g., phosphate (B84403) buffer, pH 3.0)[3]
-
Doxofylline reference standard[3]
Procedure:
-
Sample Preparation:
-
Dissolve the Doxofylline bulk drug or tablet powder in a suitable solvent (e.g., mobile phase).
-
Filter the solution before injection.
-
-
Chromatographic Conditions:
UV-Spectrophotometry
This is the simplest and most cost-effective method, suitable for the rapid determination of Doxofylline in bulk drug and simple formulations. However, it is less specific and may be subject to interference from excipients.
Instrumentation:
-
UV-Visible Spectrophotometer.
Reagents:
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the Doxofylline sample in 0.1 N HCl to obtain a known concentration within the linear range.
-
-
Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is approximately 274 nm for Doxofylline in 0.1 N HCl[3].
-
Calculate the concentration based on a standard calibration curve.
-
Experimental Workflow and Signaling Pathway Diagrams
To further clarify the experimental processes, the following diagrams illustrate the workflow for the LC-MS/MS method.
Caption: Workflow for Doxofylline quantification by LC-MS/MS.
Conclusion
The selection of an analytical method for Doxofylline quantification is highly dependent on the specific requirements of the study.
-
LC-MS/MS with a deuterated internal standard is the method of choice for bioanalytical applications requiring high sensitivity and specificity, such as pharmacokinetic and bioequivalence studies.
-
HPLC-UV provides a reliable and robust alternative for routine quality control of pharmaceutical formulations, offering a good balance between performance and cost.
-
UV-Spectrophotometry is a simple and economical option for the rapid analysis of bulk drug and simple dosage forms where high specificity is not a critical requirement.
By understanding the comparative performance and methodologies of these techniques, researchers can make an informed decision to ensure the accuracy and reliability of their Doxofylline quantification results.
References
- 1. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric and Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Doxophylline in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. Development and Validation of UV-Spectrophotometric Method for Estimation of Doxofylline in Bulk and Tablets – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijrpr.com [ijrpr.com]
- 7. rjptonline.org [rjptonline.org]
- 8. benchchem.com [benchchem.com]
Doxofylline-d6 in Bioanalysis: A Comparative Guide to Linearity, Precision, and Accuracy
In the landscape of bioanalytical method development, the selection of a suitable internal standard is critical to ensuring the reliability and accuracy of quantitative data. This guide offers a comparative analysis of Doxofylline-d6 as an internal standard for the quantification of Doxofylline (B1670904), a xanthine (B1682287) derivative used in the treatment of respiratory diseases.[1][2] The performance of this compound is evaluated against alternative internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in establishing robust bioanalytical methods.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in LC-MS bioanalysis.[3][4] Their structural similarity to the analyte ensures they mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability.[3][4]
Performance Data: Linearity, Precision, and Accuracy
The following table summarizes the performance characteristics of bioanalytical methods for Doxofylline using different internal standards. The data for Doxofylline-d4, a closely related deuterated analog, is presented as a strong surrogate for the performance of this compound.
| Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Correlation Coefficient (r²) |
| Doxofylline-d4 (surrogate for this compound) | 20.0 - 16,000[5][6] | 1.3 - 9.0[5][6] | 2.2 - 7.0[5][6] | -8.0 to 2.5[5][6] | -5.8 to 0.8[5][6] | > 0.99[4] |
| Imipramine (B1671792) | 1.00 - 5000 | < 15 | < 15 | Within ±15% | Within ±15% | > 0.999[7] |
| Metronidazole | 0.025 - 25 (µg/mL) | < 15 | < 15 | Within ±15% | Within ±15% | Not explicitly stated |
| Caffeine (B1668208) | 1 - 5000 | < 4.28 | < 4.28 | Not explicitly stated | Not explicitly stated | "good linearity"[8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for Doxofylline analysis using this compound (or its analogue d4) as an internal standard, as well as a general protocol for methods employing alternative standards.
Method Using this compound/d4 Internal Standard
This method utilizes a stable isotope-labeled internal standard with UPLC-MS/MS for high sensitivity and specificity.
1. Sample Preparation:
-
Pipette 50 µL of plasma sample (calibration standard, quality control, or study sample) into a microcentrifuge tube.[1]
-
Add 200 µL of the internal standard working solution (this compound/d4 in acetonitrile).[1]
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate.[1]
-
Inject a portion of the supernatant into the LC-MS/MS system.[1]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Kinetex EVO C18, 50 x 2.1 mm, 5 µm).[1][5]
-
Mobile Phase B: 90% Acetonitrile (B52724) with 0.3% formic acid.[4][5]
-
Flow Rate: Optimized for separation (e.g., 0.8 to 1.0 mL/min).[9]
-
Gradient: Optimized for separation, starting with a low percentage of B, ramping up, and re-equilibrating.[1]
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
Method Using Alternative Internal Standards (e.g., Imipramine)
This method involves protein precipitation followed by LC-MS/MS analysis.
1. Sample Preparation:
-
Direct precipitation of Doxofylline and the internal standard (e.g., imipramine) from human serum using acetonitrile.[8]
2. Chromatographic Conditions:
-
Column: Amazon C18 column.[8]
-
Mobile Phase: Formic acid (pH 2.5): acetonitrile (10:90, v/v).[8]
-
Detection: UV detection at 275 nm has also been reported for HPLC methods.[7]
Comparative Analysis Workflow
The following diagram illustrates the typical workflow for comparing the performance of this compound with alternative internal standards.
Caption: Workflow for comparing internal standards.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for Doxofylline involves the inhibition of phosphodiesterase (PDE) enzymes. The following diagram illustrates this pathway and the general experimental workflow for its analysis.
Caption: Doxofylline's mechanism and analytical workflow.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalysis of Doxofylline. The available data for the closely related Doxofylline-d4 demonstrates superior performance in terms of linearity and precision compared to other non-isotopic internal standards.[3] The near-identical chemical and physical properties of this compound to the analyte ensure that it effectively compensates for variability throughout the analytical process, leading to more accurate and reliable pharmacokinetic and toxicokinetic data. While other internal standards like imipramine and caffeine have been used successfully, they require more extensive validation to ensure they adequately track the analyte's behavior, particularly in complex biological matrices.[3] Therefore, for developing a robust and reliable bioanalytical method for Doxofylline, this compound represents the optimal choice for an internal standard.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
Doxofylline-d6 vs. Doxofylline-d4: A Comparative Guide for Use as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantitative analysis of Doxofylline (B1670904), a xanthine (B1682287) derivative used in the treatment of respiratory diseases, stable isotope-labeled (SIL) internal standards are the preferred choice to ensure accuracy and precision. This guide provides an objective comparison of Doxofylline-d6 and Doxofylline-d4, offering available experimental data and detailed protocols to assist researchers in making an informed selection.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their near-identical physicochemical properties to the analyte ensure they exhibit similar behavior during sample preparation, chromatography, and ionization.[1] This co-elution and co-ionization effectively compensates for variability, leading to more dependable data.[1]
Comparison of this compound and Doxofylline-d4
The fundamental difference between this compound and Doxofylline-d4 lies in the number of deuterium (B1214612) atoms incorporated into the molecule. While direct comparative studies are not widely available in published literature, performance characteristics can be inferred based on established principles of bioanalysis. A higher degree of deuteration, as seen in this compound, is generally favored to minimize the risk of isotopic crosstalk.[1] Isotopic crosstalk occurs when the natural abundance of isotopes in the unlabeled analyte contributes to the signal of the internal standard. A mass shift of at least 3 atomic mass units (amu) is recommended to mitigate this interference.[1]
| Feature | Doxofylline-d4 | This compound |
| Molecular Weight | ~270.28 g/mol [2][3] | ~272.30 g/mol [1] |
| Mass Shift from Analyte | +4 amu[1] | +6 amu[1] |
| Potential for Isotopic Crosstalk | Higher potential compared to d6 | Minimized potential |
| Published Use | Utilized as an internal standard in a UPLC-MS/MS method for Doxofylline in human plasma.[4][5] | Used as an internal standard for the quantitative analysis of Doxofylline in human plasma by LC-MS/MS.[6][7] |
Experimental Data and Protocols
The following sections provide details from studies that have utilized either Doxofylline-d4 or have outlined protocols applicable to deuterated Doxofylline internal standards like this compound.
Method Validation Summary using Doxofylline-d4
A study by Yu et al. (2025) developed and validated a UPLC-MS/MS method for the determination of Doxofylline in human plasma using Doxofylline-d4 as the internal standard.[4]
| Parameter | Result |
| Linearity Range | 20.0 to 16,000 ng/mL[4] |
| Intra-batch Accuracy | -8.0% to 2.5% deviation[4] |
| Intra-batch Precision | 1.3% to 9.0%[4] |
| Inter-batch Accuracy | -5.8% to 0.8% deviation[4] |
| Inter-batch Precision | 2.2% to 7.0%[4] |
| Matrix Effects | Negligible[5] |
| Stability in Plasma | Stable for 24 hours at room temperature[5] |
Experimental Protocols
The following are representative protocols for sample preparation and analysis using a deuterated internal standard for Doxofylline quantification.
1. Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting Doxofylline from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Doxofylline-d4 or this compound in methanol).[1]
-
Add 400 µL of methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[1][8]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[1]
-
Transfer the supernatant to a clean tube.
-
For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase.[1]
-
Inject a portion of the prepared sample into the UPLC-MS/MS system.[1]
2. UPLC-MS/MS Conditions
The following conditions are based on established methods for Doxofylline analysis.[1][4][6]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Kinetex-C18, 50 x 2.1 mm, 5 µm)[1][4] |
| Mobile Phase A | 0.1% or 0.3% Formic Acid in Water[1][4][6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 90% Acetonitrile with 0.3% Formic Acid[1][4][6] |
| Flow Rate | 0.4 - 0.5 mL/min |
| Gradient | Optimized for separation, typically starting with a low percentage of B, ramping up, and re-equilibrating.[6] |
| Total Run Time | 2.6 - 3.0 minutes[4][9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| MRM Transitions | Doxofylline: m/z 267.0 → 181.0[4][6]Doxofylline-d4: m/z 271.2 → 181.1[4]this compound: m/z 273.0 → 181.0 (Predicted)[6] |
| Ion Source Temperature | 500 °C[6] |
| Ion Spray Voltage | 5500 V[6] |
Logical Workflow for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard in a bioanalytical workflow involves several key considerations. The following diagram illustrates this logical relationship.
Caption: Logical workflow for selecting an internal standard.
Signaling Pathway of Doxofylline
Doxofylline exerts its therapeutic effect primarily through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in bronchodilation.
Caption: Doxofylline's inhibitory effect on PDE4.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of Doxofylline assays with different internal standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Doxofylline-d4, Doxofylline-d6, and Imipramine (B1671792) as Internal Standards in Quantitative Bioanalytical Assays.
The accurate quantification of doxofylline (B1670904), a xanthine (B1682287) derivative used in the treatment of respiratory diseases, is crucial for pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of three commonly employed internal standards for doxofylline assays: the stable isotope-labeled standards Doxofylline-d4 and this compound, and the structurally analogous compound Imipramine.
Executive Summary
The selection of an internal standard is pivotal for correcting variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as Doxofylline-d4 and this compound, are considered the gold standard in mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects, thus providing the most accurate correction for experimental variability. Imipramine, while structurally different, has also been successfully used and offers a more cost-effective alternative, though it requires more rigorous validation to ensure it adequately mimics the behavior of doxofylline.
Performance Data Comparison
The following tables summarize the key performance parameters of bioanalytical methods for doxofylline using Doxofylline-d4, this compound, and Imipramine as internal standards, based on available literature.
Table 1: Bioanalytical Method Parameters
| Parameter | Doxofylline Assay with Doxofylline-d4 IS | Doxofylline Assay with this compound IS (Predicted/Inferred) | Doxofylline Assay with Imipramine IS |
| Linearity Range | 20.0 - 16,000 ng/mL[1] | Expected to be similar to Doxofylline-d4 | 1.00 - 5,000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[3] | ≥ 0.99 | ≥ 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 20.0 ng/mL[1] | Expected to be similar to Doxofylline-d4 | 1.00 ng/mL[2] |
Table 2: Precision and Accuracy Data
| Parameter | Doxofylline Assay with Doxofylline-d4 IS | Doxofylline Assay with this compound IS (General Expectation) | Doxofylline Assay with Imipramine IS |
| Intra-batch Precision (%RSD) | 1.3% to 9.0%[1] | < 15% | Within assay variability limits as per FDA guidelines[2] |
| Inter-batch Precision (%RSD) | 2.2% to 7.0%[1] | < 15% | Within assay variability limits as per FDA guidelines[2] |
| Intra-batch Accuracy (%RE) | -8.0% to 2.5%[1] | ± 15% | Within assay variability limits as per FDA guidelines[2] |
| Inter-batch Accuracy (%RE) | -5.8% to 0.8%[1] | ± 15% | Within assay variability limits as per FDA guidelines[2] |
| Recovery | 93.7% - 99.6% (Analyte) 98.0% (IS)[3] | Expected to be high and consistent | Not explicitly stated |
Experimental Workflows and Methodologies
The general workflow for the bioanalysis of doxofylline using any of the three internal standards involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
1. Doxofylline Assay with Doxofylline-d4 Internal Standard
-
Sample Preparation: To 100 µL of human plasma, 20 µL of Doxofylline-d4 internal standard working solution (100 ng/mL) is added. Protein precipitation is achieved by adding 400 µL of methanol.[3] The mixture is vortexed and centrifuged.[3] The supernatant is then transferred, evaporated to dryness, and reconstituted in the mobile phase before injection into the UPLC-MS/MS system.[3]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
2. Doxofylline Assay with this compound Internal Standard
-
Sample Preparation: A similar protein precipitation method as described for Doxofylline-d4 is employed.
-
Chromatographic Conditions: The chromatographic conditions are expected to be nearly identical to those used for the Doxofylline-d4 method due to the similar chemical properties.
-
Mass Spectrometric Conditions:
-
Ionization: ESI, Positive mode.
-
Detection: MRM.
-
MRM Transitions:
-
Doxofylline: m/z 267.0 → 181.0
-
This compound (Predicted): m/z 273.0 → 181.0
-
-
3. Doxofylline Assay with Imipramine Internal Standard
-
Sample Preparation: Direct precipitation of doxofylline and imipramine from human serum is performed using acetonitrile.[2]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Logical Framework for Internal Standard Selection
The choice of an internal standard should be guided by a logical assessment of several factors. The following diagram illustrates the decision-making process.
Conclusion
For the highest level of accuracy and precision in doxofylline bioanalysis, the use of a stable isotope-labeled internal standard, such as Doxofylline-d4 or this compound, is strongly recommended. The available data for Doxofylline-d4 demonstrates excellent performance in terms of linearity, precision, and accuracy. While specific quantitative data for this compound is not as readily available, its performance is expected to be comparable, if not superior, due to the higher degree of deuteration which can minimize potential isotopic crosstalk.
Imipramine serves as a viable and more economical alternative. However, due to its different chemical structure, it is imperative to conduct a thorough validation to ensure that it reliably tracks the analytical behavior of doxofylline across the entire concentration range and in the presence of various biological matrix effects. Ultimately, the choice of internal standard will depend on the specific requirements of the study, including regulatory expectations, desired level of accuracy, and budgetary considerations.
References
The Impact of Deuteration Level on Analytical Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for accurate and precise quantification in mass spectrometry-based bioanalysis. Among these, deuterated standards are the most common choice. However, the degree of deuteration—the number of deuterium (B1214612) atoms incorporated into the molecule—can significantly influence analytical performance. This guide provides an objective comparison of how different levels of deuteration can affect key analytical parameters, supported by experimental data and detailed methodologies.
Key Performance Differences: A Head-to-Head Comparison
The selection of an appropriate deuteration level for an internal standard is a critical method development decision.[1] While the primary goal is to create a mass shift for differentiation from the analyte, the number and position of deuterium atoms can introduce subtle physicochemical changes.[2] These changes can manifest as the "chromatographic isotope effect," where the deuterated compound may have a slightly different retention time than its non-deuterated counterpart.[3][4] This effect can be more pronounced with a higher number of deuterium atoms.[5]
A critical consequence of this chromatographic shift is the potential for differential matrix effects.[6][7] If the analyte and its deuterated internal standard do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate and imprecise results.[2][7]
Data Presentation
The following tables summarize the impact of deuteration levels on key analytical performance parameters. Table 1 provides a general comparison, while Table 2 presents data from a specific case study comparing testosterone (B1683101) internal standards with different deuteration levels.[8]
Table 1: General Impact of Deuteration Level on Analytical Performance
| Parameter | Low Deuteration (e.g., D2, D3) | High Deuteration (e.g., D5+) | Key Findings & References |
| Chromatographic Co-elution with Analyte | Generally good, minimal retention time shift. | Increased likelihood of retention time shift (chromatographic isotope effect). | The magnitude of the retention time shift is influenced by the number and location of deuterium atoms.[5][9][10] |
| Matrix Effect Compensation | Effective, as co-elution is typically maintained. | Can be compromised if chromatographic shift leads to differential matrix effects. | If the analyte and internal standard experience different matrix effects, the accuracy of the assay can be reduced.[2][8] |
| Accuracy & Precision | Generally high, assuming no isotopic instability. | Potentially lower accuracy if differential matrix effects are not addressed. | The choice of internal standard can have a significant effect on the results obtained.[8] |
| Risk of Isotopic Instability (H/D Exchange) | Dependent on the position of the deuterium labels, not the number. | Dependent on the position of the deuterium labels, not the number. | Deuterium atoms should be placed on stable, non-exchangeable positions.[11] |
| Mass Shift from Analyte | Sufficient for most applications. | Provides a larger mass difference, which can be beneficial in some cases. | A mass difference of at least 3 Da is typically recommended to prevent isotopic overlap.[7][12] |
Table 2: Case Study - Comparison of D2 and D5-Testosterone Internal Standards [8]
| Internal Standard | Relative Quantitative Result |
| D2-Testosterone | Target Value |
| D5-Testosterone | Lower than D2-Testosterone |
This data illustrates that a higher level of deuteration (D5) in the testosterone internal standard resulted in lower quantitative results compared to the D2 version under the same chromatographic conditions, highlighting the potential for analytical bias.[8]
Mandatory Visualization
Caption: Workflow for comparing analytical performance of different deuteration levels.
Experimental Protocols
To objectively assess the impact of deuteration level on analytical performance, a series of validation experiments should be conducted.[13][14] The following are detailed methodologies for key experiments.
Evaluation of Chromatographic Isotope Effect
Objective: To determine the difference in retention time (ΔRT) between the analyte and its deuterated internal standards with varying levels of deuteration.
Methodology:
-
Prepare a solution containing the analyte and the different deuterated internal standards (e.g., D3, D6, D9) in the initial mobile phase.
-
Inject the solution onto the LC-MS/MS system.
-
Overlay the chromatograms for the analyte and each deuterated internal standard.
-
Measure the retention time at the peak apex for each compound.
-
Calculate the ΔRT between the analyte and each deuterated internal standard.
-
If a significant ΔRT is observed, chromatographic conditions (e.g., mobile phase composition, gradient, temperature) may be adjusted to minimize the shift.[10]
Assessment of Matrix Effects
Objective: To evaluate the ability of each deuterated internal standard to compensate for matrix effects.
Methodology:
-
Obtain blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Prepare three sets of samples for each deuterated internal standard:
-
Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for the analyte and each internal standard: MF = Peak Area in Set B / Peak Area in Set A .
-
Calculate the IS-Normalized MF: IS-Normalized MF = MF of Analyte / MF of Internal Standard .
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be ≤15%. A higher %CV suggests that the internal standard is not adequately compensating for matrix variability.
Accuracy and Precision Assessment
Objective: To determine the accuracy and precision of the method using each of the different deuterated internal standards.
Methodology:
-
Prepare two sets of calibration standards and quality control (QC) samples at low, medium, and high concentrations by spiking the analyte into a blank biological matrix.
-
To one set of calibrators and QCs, add the lower-deuterated internal standard (e.g., D3).
-
To the second set, add the higher-deuterated internal standard (e.g., D6).
-
Process and analyze both sets of samples.
-
Construct a calibration curve for each set by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Quantify the QC samples against their respective calibration curves.
-
Calculate the accuracy (% bias from the nominal concentration) and precision (%CV) for each set of QCs.
-
Compare the accuracy and precision results between the different deuterated internal standards. According to ICH M10 guidelines, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision should not exceed 15% CV (20% at LLOQ).[15]
Caption: Decision tree for selecting an appropriate deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. celerion.com [celerion.com]
A Comparative Guide to Bioanalytical Method Validation for Doxofylline using Doxofylline-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Doxofylline (B1670904) in biological matrices, with a specific focus on the use of Doxofylline-d6 as an internal standard. The selection of a suitable internal standard is a critical aspect of bioanalytical method development, ensuring the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in LC-MS bioanalysis due to their ability to mimic the analyte throughout the analytical process, thereby compensating for matrix effects and variability during sample preparation.[1]
This document outlines the key validation parameters as stipulated by major regulatory bodies and presents a compilation of performance data from published studies. Detailed experimental protocols and visual workflows are provided to assist researchers in the development and validation of robust bioanalytical methods for Doxofylline.
Regulatory Framework for Bioanalytical Method Validation
The validation of bioanalytical methods is a mandatory requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability of data submitted in support of drug applications. These guidelines have been largely harmonized under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation. The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.
A full validation is required when a new bioanalytical method is established. The key parameters that must be evaluated include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the nominal or known true value.
-
Precision: The degree of scatter between a series of measurements of the same sample.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
Comparison of Bioanalytical Methods for Doxofylline
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of Doxofylline in human plasma. While specific data for this compound is limited in publicly available literature, data for the structurally similar Doxofylline-d4 is presented as a close surrogate. The use of a deuterated internal standard like this compound is expected to yield similar or superior performance.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 (Doxofylline-d4 IS)[2][3][4] | Method 2 (Imipramine IS)[5] | Method 3 (Caffeine IS)[6] |
| Analytical Technique | UPLC-MS/MS | LC-MS/MS | LC-MS/MS |
| Internal Standard | Doxofylline-d4 | Imipramine | Caffeine |
| Matrix | Human Plasma | Human Serum | Rat Dried Blood Spots & Urine |
| Extraction Method | Protein Precipitation | Protein Precipitation | --- |
| Chromatographic Column | Kinetex-C18 (50 x 2.1 mm, 5 µm) | Amazon C18 | Reverse Phase C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.3% Formic Acid in Water and 90% Acetonitrile with 0.3% Formic Acid | Formic acid (pH 2.5): Acetonitrile (10:90, v/v) | 20 mM Ammonium Acetate (pH 3.5) and Acetonitrile (75:25 v/v) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Doxofylline) | m/z 267.0 → 181.0 | m/z 267.5 → 181.1 | m/z 267 → 195 |
| MRM Transition (IS) | m/z 271.2 → 181.1 (Doxofylline-d4) | m/z 281.1 → 86.2 | m/z 195 (Caffeine) |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Method 1 (Doxofylline-d4 IS)[3][4] | Method 2 (Imipramine IS)[5] | Method 3 (Caffeine IS)[6] |
| Linearity Range (ng/mL) | 20.0 - 16,000 | 1.00 - 5,000 | 1 - 5,000 |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.999 | Not specified |
| LLOQ (ng/mL) | 20.0 | 1.00 | 0.84 (DBS), 1.00 (Urine) |
| Intra-day Precision (%CV) | 1.3 - 9.0 | Within assay variability limits | < 4.28 |
| Inter-day Precision (%CV) | 2.2 - 7.0 | Within assay variability limits | < 4.28 |
| Intra-day Accuracy (%) | -8.0 to 2.5 | Within assay variability limits | Not specified |
| Inter-day Accuracy (%) | -5.8 to 0.8 | Within assay variability limits | Not specified |
| Recovery (%) | Not specified | Not specified | 93.46 (DBS), 89.86 (Urine) |
Experimental Protocols
Preparation of Stock and Working Solutions[2][7]
-
Doxofylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Doxofylline reference standard and dissolve it in 10 mL of methanol (B129727).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Doxofylline stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)[2]
-
Pipette 100 µL of human plasma (calibration standard, QC sample, or study sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 400 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 3 µL) of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions[2][8]
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Kinetex-C18 (50 x 2.1 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.3% Formic Acid in Water.
-
Mobile Phase B: 90% Acetonitrile with 0.3% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 3 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow
The following diagrams illustrate the key workflows in bioanalytical method validation for Doxofylline.
Caption: Protein Precipitation Sample Preparation Workflow.
Caption: Key Parameters in Bioanalytical Method Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of doxofylline in human serum: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a validated LC-MS/MS method for determination of doxofylline on rat dried blood spots and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Doxofylline-d6: A Guide for Laboratory Professionals
The proper disposal of Doxofylline-d6, a deuterated analog of Doxofylline, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a methylxanthine derivative used in research, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols to mitigate risks of exposure and environmental contamination. Doxofylline is classified as harmful if swallowed and can cause skin and serious eye irritation; this compound should be handled with the same level of caution.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with this compound. A "possible irritant," this compound requires careful handling in a well-ventilated area, preferably within a fume hood. Adherence to a strict operational workflow is essential to minimize the risk of contamination and exposure.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the primary defense against chemical exposure. The following equipment should be worn at all times when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to irritation. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure. | Minimizes the risk of bodily contact with the chemical. |
| Respiratory | A full-face respirator or self-contained breathing apparatus should be used if exposure limits are exceeded. | Protects against inhalation, especially in case of dust formation or spills. |
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical compounds like this compound is governed by multiple regulatory bodies. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary agencies overseeing pharmaceutical waste. It is crucial to be aware of both federal and any more stringent state regulations.
| Regulatory Body | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Subpart P of the RCRA provides healthcare-specific rules for managing hazardous waste pharmaceuticals. |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. |
| State Environmental Agencies | May have more stringent regulations for pharmaceutical waste disposal than federal laws. It is essential to consult local guidelines. |
| Occupational Safety and Health Admin. (OSHA) | Mandates safe handling practices and protective equipment to ensure worker safety. |
Step-by-Step Disposal Procedure for this compound
This compound should be treated as a hazardous chemical waste and must not be disposed of in standard laboratory trash or down the drain. Improper disposal can lead to environmental contamination and significant regulatory penalties.
1. Waste Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves) separately from other waste streams.
-
Do not mix with incompatible waste types. It is best practice to store different chemical wastes separately, such as acids, bases, and solvents.
2. Containerization:
-
Use a designated, leak-proof, and compatible container for waste collection. The original product container is often a suitable option if it is in good condition and can be securely sealed.
-
Ensure the container has a tight-fitting cap and is kept closed except when actively adding waste.
-
Do not overfill the container; a maximum of 90% capacity is recommended to prevent spills from temperature-induced expansion.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound (dimethyl-d6)."
-
If mixed with a solvent, list all constituents and their approximate concentrations.
-
Ensure the original product label is defaced if reusing the container for waste.
4. Storage:
-
Store the sealed
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
